3-(Carbamothioylamino)-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(carbamothioylamino)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-5-2-3-6(8(12)13)4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSPRPFDRBELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamothioylamino)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with thiourea under specific conditions. The process can be summarized as follows:
Starting Materials: 4-methylbenzoic acid and thiourea.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbamothioylamino group.
Procedure: The mixture of 4-methylbenzoic acid and thiourea is heated under reflux with POCl3. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamothioylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamothioylamino group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(Carbamothioylamino)-4-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be used to synthesize sulfonic acid derivatives and amino derivatives through oxidation and reduction processes respectively.
Biological Applications
Biochemical Probes
The compound is being investigated for its role as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a candidate for studying enzyme kinetics and protein interactions. This functionality is crucial in understanding metabolic pathways and developing targeted therapies.
Therapeutic Potential
Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound could be explored further for therapeutic applications .
Medicinal Chemistry
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of this compound. It has been suggested that derivatives of this compound could be developed into novel antimicrobial agents. For example, compounds designed with similar functional groups have demonstrated efficacy against resistant strains of bacteria, highlighting the need for further exploration of this compound's derivatives in combating infections .
Anticancer Properties
The compound's structure allows for modifications that may enhance its anticancer activity. Research into related benzamide analogues has shown promising results against cancer cell lines, indicating that this compound could also be modified to improve its efficacy in cancer treatment .
Industrial Applications
Development of Specialty Chemicals
In industry, this compound is utilized in the development of specialty chemicals with unique properties. Its ability to form specific interactions at the molecular level allows for the creation of materials that can be tailored for specific applications, such as coatings or adhesives that require enhanced performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy of similar compounds against resistant bacteria | Found significant activity against multiple strains; potential for development into therapeutic agents |
| Research on Anticancer Properties | Evaluated analogues of this compound | Identified compounds with IC50 values lower than standard treatments, indicating higher potency |
| Synthesis of Specialty Chemicals | Explored the use of the compound in creating advanced materials | Demonstrated improved performance characteristics in coatings developed from derivatives |
Mechanism of Action
The mechanism of action of 3-(Carbamothioylamino)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamothioylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₇H₁₄Cl₂N₂O₃S
- Molecular Weight : 417.28 g/mol
- Synthesis : Typically prepared via nucleophilic substitution reactions involving 4-methylbenzoic acid derivatives and carbamothioylating agents under controlled conditions (e.g., using chloroacetyl intermediates and thiourea derivatives) .
Comparison with Structurally Similar Compounds
Structural Analogs with Phenoxyacetyl Substituents
The dichlorophenoxy group in the target compound can be replaced with other substituents to modulate activity and solubility:
Key Findings :
Sulfonamide and Sulfonyl Derivatives
Replacing the carbamothioylamino group with sulfonamide/sulfonyl groups alters electronic properties and bioactivity:
Key Findings :
- Sulfonamide derivatives generally exhibit higher acidity (pKa ~3–4) compared to carbamothioylamino analogs (pKa ~5–6), influencing their ionization state in biological systems .
Metabolic and Prodrug Derivatives
Modifications to improve pharmacokinetics:
Key Findings :
Thiazolidinone and Benzimidazole Hybrids
Hybrid structures combining benzoic acid with heterocycles:
Key Findings :
- Thiazolidinone hybrids show promise in targeting nuclear receptors, while benzimidazole derivatives are effective against parasitic infections .
Notes
- Diverse Sources : Data synthesized from peer-reviewed journals (e.g., Molecules, Monatshefte für Chemie), safety data sheets (e.g., Echemi), and chemical supplier catalogs .
- Contradictions: Limited solubility data for halogenated analogs in polar solvents; conflicting reports on ester prodrug stability .
Biological Activity
3-(Carbamothioylamino)-4-methylbenzoic acid, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of anticancer properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a carbamothioylamino group attached to a methyl-substituted benzoic acid. This configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related derivatives has shown promising cytotoxic effects against various cancer cell lines. A study involving 4-substituted benzoyltaurinamide derivatives indicated that modifications to the benzamide functionality significantly impacted cytotoxicity. The most active derivatives exhibited IC50 values ranging from 15.7 µM to 33.9 µM against breast cancer cells (MDA-MB-231) and demonstrated selective activity against other cancer cell lines such as SH-SY5Y .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through intrinsic pathways. Key apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to increased apoptosis in cancer cells .
Cytotoxicity Profile
In terms of cytotoxicity, this compound and its derivatives have shown variable effects across different cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 (Breast) | 15.7 - 33.9 | High |
| SH-SY5Y (Brain) | 26.0 - 237.8 | Moderate |
| MCF-10a (Nontumorigenic) | 70.7 - 217.8 | Moderate |
These results indicate that while some derivatives exhibit potent activity against cancer cells, they also show moderate cytotoxicity towards non-cancerous cells, suggesting a need for further optimization to enhance selectivity .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Although specific data on this compound is limited, related compounds have demonstrated efficacy in reducing tumor size and improving survival rates in animal models of cancer . The ability to modulate immune responses and inhibit tumor growth is a significant area of interest.
Case Studies and Applications
Several case studies have explored the application of similar compounds in treating chronic diseases associated with inflammation and cancer. For instance, compounds targeting CXCL12/CXCR4 signaling pathways have been investigated for their roles in metastasis and immune modulation . These findings suggest that derivatives like this compound could be leveraged in developing treatments for complex diseases.
Q & A
Q. Basic
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : TGA/DSC to determine decomposition onset temperature (e.g., >200°C indicates solid-state stability) .
- Light Sensitivity : Conduct accelerated photodegradation studies using UV/Vis irradiation (ICH Q1B guidelines) .
What strategies are effective for elucidating the mechanism of thiourea-mediated biological activity?
Q. Advanced
- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to identify competitive/non-competitive inhibition .
- Molecular Docking : Dock the compound into active sites (e.g., COX-2 using AutoDock Vina) to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
How can computational tools guide the retrosynthetic analysis of novel derivatives?
Q. Advanced
- Retrosynthesis Software : Use Reaxys or Pistachio databases to identify feasible precursors (e.g., 4-methyl-3-nitrobenzoic acid as a starting material) .
- Route Scoring : Prioritize routes with fewer steps, higher atom economy, and greener solvents (e.g., ethanol over DCM) .
What analytical techniques are critical for distinguishing polymorphic forms of this compound?
Q. Basic
- PXRD : Compare diffraction patterns to reference data (e.g., simulated from single-crystal structures).
- Solid-State NMR : Detect chemical shift differences between polymorphs .
- DSC : Identify melting point variations (>5°C difference indicates distinct forms) .
How can researchers address low solubility in aqueous media for in vitro studies?
Q. Advanced
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (60–100 nm via solvent evaporation) and assess encapsulation efficiency .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .
What theoretical frameworks are relevant for studying the electronic properties of the thiourea moiety?
Q. Advanced
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the C=S group) .
- Natural Bond Orbital (NBO) Analysis : Evaluate hyperconjugative interactions stabilizing the thiourea group .
How should patent literature be leveraged to identify under-explored applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
